molecular formula C11H15ClFN B13053322 (R)-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine hcl

(R)-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine hcl

Cat. No.: B13053322
M. Wt: 215.69 g/mol
InChI Key: SOHFLGZFSAOXCY-RFVHGSKJSA-N
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Description

®-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylbutenes. These compounds are characterized by the presence of a phenyl group attached to a butene chain. The addition of a fluorine atom and a methyl group to the phenyl ring, along with the amine group, gives this compound unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methylbenzene and but-3-en-1-amine.

    Reaction Steps: The key steps may include halogenation, amination, and purification processes.

    Reaction Conditions: Specific reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Substitution reactions may involve replacing the fluorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-methylphenyl ketones, while substitution may produce a variety of substituted phenylbutenes.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine hydrochloride is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound may be studied for its interactions with biological molecules and potential therapeutic effects.

Medicine

In medicine, it may be explored for its potential use in drug development, particularly for targeting specific receptors or pathways.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenylbutenes with different substituents, such as:

  • ®-1-(5-Chloro-2-methylphenyl)but-3-EN-1-amine
  • ®-1-(5-Bromo-2-methylphenyl)but-3-EN-1-amine
  • ®-1-(5-Methoxy-2-methylphenyl)but-3-EN-1-amine

Uniqueness

The uniqueness of ®-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine hydrochloride lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, may enhance its stability, reactivity, or interaction with biological targets.

Properties

Molecular Formula

C11H15ClFN

Molecular Weight

215.69 g/mol

IUPAC Name

(1R)-1-(5-fluoro-2-methylphenyl)but-3-en-1-amine;hydrochloride

InChI

InChI=1S/C11H14FN.ClH/c1-3-4-11(13)10-7-9(12)6-5-8(10)2;/h3,5-7,11H,1,4,13H2,2H3;1H/t11-;/m1./s1

InChI Key

SOHFLGZFSAOXCY-RFVHGSKJSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@@H](CC=C)N.Cl

Canonical SMILES

CC1=C(C=C(C=C1)F)C(CC=C)N.Cl

Origin of Product

United States

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